molecular formula C6H11BO3 B11921670 (4-Oxocyclohexyl)boronic acid CAS No. 799842-98-1

(4-Oxocyclohexyl)boronic acid

Cat. No.: B11921670
CAS No.: 799842-98-1
M. Wt: 141.96 g/mol
InChI Key: ZIISBKFFMXFWRX-UHFFFAOYSA-N
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Description

(4-Oxocyclohexyl)boronic acid (CAS 799842-98-1) is a high-purity boronic acid compound with the molecular formula C 6 H 11 BO 3 and a molecular weight of 141.96 g/mol . This compound is characterized by a cyclohexane ring functionalized with both an oxo (ketone) group and a boronic acid group, making it a valuable building block in organic synthesis and drug discovery . As part of the boronic acid chemical family, this reagent is commonly employed in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds . Organoboron derivatives like this compound are crucial intermediates in the manufacture of Active Pharmaceutical Ingredients (APIs) and other complex molecules . The cyclohexyl fragment is a common structural motif in both natural and synthetic drugs, often serving as a core structure or as part of an achiral side chain . The boronic acid functional group acts as a mild Lewis acid. Its unique electronic structure, featuring an empty p orbital on the boron atom, allows it to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine or threonine residues in the active sites of proteins . This mechanism is central to the activity of several approved boronic acid drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . This reversible binding mode avoids the high toxicity of permanent covalent modifiers while providing greater affinity than non-covalent drugs, making boronic acids highly significant in the development of new targeted therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

799842-98-1

Molecular Formula

C6H11BO3

Molecular Weight

141.96 g/mol

IUPAC Name

(4-oxocyclohexyl)boronic acid

InChI

InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h5,9-10H,1-4H2

InChI Key

ZIISBKFFMXFWRX-UHFFFAOYSA-N

Canonical SMILES

B(C1CCC(=O)CC1)(O)O

Origin of Product

United States

Synthetic Methodologies for 4 Oxocyclohexyl Boronic Acid and Its Chemical Precursors

General Strategies for Aliphatic and Cycloalkyl Boronic Acid Synthesis

The synthesis of aliphatic and cycloalkyl boronic acids, including functionalized derivatives like (4-Oxocyclohexyl)boronic acid, employs several robust chemical strategies. These methods focus on the efficient creation of a stable carbon-boron bond.

Metal-Halogen Exchange Followed by Quenching with Boron Electrophiles

A foundational and widely used method for preparing boronic acids and their esters involves a metal-halogen exchange reaction. arkat-usa.org This process begins with the reaction of an alkyl or cycloalkyl halide with a highly reactive metal, typically lithium or magnesium, to form an organometallic reagent (an organolithium or Grignard reagent). acsgcipr.org This carbanionic species is then treated with a boron-based electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. acsgcipr.orgboronmolecular.com The subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. organic-chemistry.org This traditional stoichiometric method is versatile and can be used for a diverse range of organoboranes, not limited to aromatic systems. acsgcipr.org However, the high reactivity of the organometallic intermediates often necessitates cryogenic temperatures and careful handling, particularly on a larger scale. acsgcipr.org

Transition Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation of Halides/Pseudohalides)

Transition metal-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative to traditional organometallic methods. sigmaaldrich.com The Miyaura borylation is a prominent example, typically involving a palladium catalyst to couple an organic halide or pseudohalide (like a triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to a wide array of substrates, including alkyl halides. wikipedia.orgrsc.org The use of a suitable base is critical for the reaction's success, and the resulting boronate esters are often stable enough for purification by chromatography. sigmaaldrich.comorganic-chemistry.org Nickel-catalyzed systems have also been developed, expanding the scope of this transformation to include various alkyl electrophiles. organic-chemistry.org

Hydroboration of Unsaturated Systems and Subsequent Transformations

Hydroboration provides a powerful route to organoboranes by the addition of a boron-hydride bond across a carbon-carbon double or triple bond. rsc.org Reagents like pinacolborane (HBpin) can add to alkenes and alkynes, often with high regioselectivity, to form alkyl or vinyl boronate esters, respectively. organic-chemistry.orgiitk.ac.in While uncatalyzed hydroboration can require elevated temperatures, transition metal catalysts (e.g., based on rhodium, iridium, or copper) can facilitate the reaction under much milder conditions. rsc.orgnih.gov The resulting organoborane can then be oxidized, typically using hydrogen peroxide and a base, to yield an alcohol, or it can be hydrolyzed to the corresponding boronic acid. iitk.ac.in This method is particularly useful for converting unsaturated precursors into functionalized boronic acids.

Electrophilic Aromatic Substitution with Boron Reagents (for aryl systems, conceptually extendable)

For the synthesis of arylboronic acids, electrophilic aromatic substitution (SEAr) using potent boron electrophiles is a known, albeit less common, method. mdpi.com This approach can involve the reaction of an activated aromatic ring with reagents like boron tribromide. wikipedia.org While this method is primarily applied to the synthesis of arylboronic acids, the underlying principle of an electrophilic boron species reacting with a nucleophilic carbon source is a fundamental concept in organoboron chemistry. mdpi.com In some variations, transmetalation from an organosilane or organotin compound to a boron halide achieves a similar outcome. mdpi.comwikipedia.org

Specific Approaches to Install the (4-Oxocyclohexyl) Moiety with Boronic Acid Functionality

The presence of a reactive ketone group in the target molecule, this compound, requires a synthetic strategy that prevents unwanted side reactions. This is typically achieved by protecting the ketone before the carbon-boron bond is formed.

Synthesis through Pre-functionalized Cyclohexanones and Boron Reagents

A logical and effective pathway to this compound begins with a pre-functionalized cyclohexanone (B45756) derivative, such as 4-halocyclohexanone. The synthesis proceeds through a multi-step sequence:

Protection of the Ketone: The carbonyl group of the starting cyclohexanone is first protected to prevent it from reacting with the highly nucleophilic and basic reagents used in the subsequent borylation step. A common method is the formation of a ketal by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions.

Carbon-Boron Bond Formation: With the ketone protected, a borylation reaction can be performed on the halo-substituted position of the cyclohexane (B81311) ring. This can be accomplished using one of the general strategies described previously:

Via a Grignard Reagent: The protected 4-halocyclohexanone can undergo a metal-halogen exchange with magnesium to form a Grignard reagent. This organometallic intermediate is then quenched with a trialkyl borate, like triisopropyl borate, followed by hydrolysis to yield the protected boronic acid. organic-chemistry.orgescholarship.org

Via Miyaura Borylation: Alternatively, the protected 4-halocyclohexanone can be subjected to a palladium-catalyzed Miyaura cross-coupling reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org This method offers mild conditions and high functional group tolerance. organic-chemistry.org

Deprotection and Hydrolysis: In the final steps, the protecting group is removed from the ketone, typically through acid-catalyzed hydrolysis, to restore the oxo-functionality. If the borylation step resulted in a boronate ester, a final hydrolysis step is performed to yield the target this compound. organic-chemistry.org

This strategic use of a protection-borylation-deprotection sequence allows for the successful synthesis of the title compound, accommodating the reactive ketone functionality.

Strategies for Protecting and Deprotecting Ketone and Boronic Acid Groups during Synthesis

The dual reactivity of the ketone and boronic acid moieties in this compound necessitates a robust protecting group strategy to prevent undesired side reactions during synthesis. rsc.orgnih.gov

Ketone Protection: The ketone group is susceptible to nucleophilic attack by organometallic reagents often used in borylation reactions. A standard method for protecting the ketone is its conversion to a ketal, typically a cyclic ketal formed with ethylene glycol. This acetal (B89532) is stable under basic and nucleophilic conditions but can be readily removed with aqueous acid to regenerate the ketone. whiterose.ac.uk

Boronic Acid Protection: Boronic acids can undergo dehydration to form boroxines and may be unstable under certain reaction conditions. rsc.orggoogle.com To circumvent these issues, they are often converted into more stable derivatives, such as boronate esters or organotrifluoroborate salts. These derivatives not only protect the boronic acid but also can improve handling and purification. google.comresearchgate.net

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability
KetoneCyclic Acetal (e.g., from Ethylene Glycol)Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water.Aqueous acid (e.g., HCl, H₂SO₄).Stable to basic, nucleophilic, and reducing conditions.
Boronic AcidPinacol (B44631) EsterReaction with pinacol, often with removal of water.Acidic hydrolysis or transesterification. Can be challenging. google.comStable to chromatography, air, and moisture. google.comorganic-chemistry.org
Boronic AcidMIDA EsterReaction with N-methyliminodiacetic acid (MIDA), often requiring heat and removal of water. nih.govMild aqueous base (e.g., NaOH, NaHCO₃) at room temperature. researchgate.netVery stable to a wide range of anhydrous reaction conditions, including cross-coupling. researchgate.net
Boronic AcidTrifluoroborate SaltReaction with KHF₂ in an aqueous or alcoholic medium. rsc.orgorgsyn.orgCan be used directly in many coupling reactions or converted back to the boronic acid.Highly stable crystalline solids, easy to handle, but incompatible with chromatography. nih.gov

Synthesis and Interconversion of this compound Derivatives

The conversion of this compound into its derivatives is crucial for its application in organic synthesis, offering enhanced stability and modified reactivity.

Formation of Boronate Esters (e.g., Pinacol Esters, MIDA Boronates)

Boronate esters are widely used, stable surrogates for boronic acids. organic-chemistry.org

Pinacol Esters: These are among the most common boronic acid derivatives. google.com The synthesis involves the condensation of this compound with pinacol. The resulting 2-(4-oxocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is generally a stable, crystalline solid that is amenable to purification by silica (B1680970) gel chromatography. rsc.orggoogle.com The formation of pinacol esters can be achieved by reacting a boronic acid with pinacol, often in a solvent like diethyl ether with a drying agent such as MgSO₄. rsc.org Alternatively, they can be synthesized via palladium-catalyzed borylation of a corresponding halide or triflate with bis(pinacolato)diboron (B₂pin₂). google.comorganic-chemistry.org

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable "caged" boronic acids that are unreactive in anhydrous cross-coupling conditions. researchgate.netnih.gov This stability allows for their use in complex, multi-step synthetic sequences. The MIDA protecting group can be introduced by condensing the boronic acid with MIDA, which typically requires heating in a solvent mixture like DMSO to facilitate the removal of water. nih.gov Recent developments have introduced milder methods using MIDA anhydride, which acts as both the ligand source and an in-situ desiccant, expanding the scope of compatible boronic acids. chemrxiv.org Deprotection is conveniently achieved under mild aqueous basic conditions, releasing the free boronic acid for subsequent reactions. researchgate.net

Preparation of Organotrifluoroborate Salts from Boronic Acids

Potassium organotrifluoroborate salts (R-BF₃K) are another class of highly stable, crystalline, and easy-to-handle boronic acid derivatives. nih.govresearchgate.net They are often considered "protected" forms of boronic acids and are excellent partners in various cross-coupling reactions. nih.govresearchgate.net

The synthesis of potassium (4-oxocyclohexyl)trifluoroborate from this compound is typically straightforward. It involves treating the boronic acid or its corresponding pinacol ester with a saturated aqueous or methanolic solution of potassium hydrogen difluoride (KHF₂). rsc.orgorgsyn.orgbristol.ac.uk The reaction is generally rapid, and the resulting trifluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration. rsc.orgorgsyn.org This conversion is a general method applicable to a wide range of boronic acids and esters. bristol.ac.uk

Derivative TypeStarting MaterialKey ReagentsGeneral ConditionsProduct
Pinacol EsterThis compoundPinacol, MgSO₄Diethyl ether, room temperature2-(4-Oxocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
MIDA BoronateThis compoundN-methyliminodiacetic acid (MIDA), DMSODean-Stark conditions or use of MIDA anhydride(4-Oxocyclohexyl) MIDA boronate
Organotrifluoroborate SaltThis compound or its pinacol esterPotassium hydrogen difluoride (KHF₂)Methanol/water, room temperaturePotassium (4-oxocyclohexyl)trifluoroborate

Reactivity and Mechanistic Aspects of 4 Oxocyclohexyl Boronic Acid in Organic Transformations

Lewis Acidic Behavior and Complexation Equilibria of the Boron Center

(4-Oxocyclohexyl)boronic acid, like other boronic acids, is characterized by a boron atom with an empty p-orbital, which confers significant Lewis acidic properties. nih.govacs.org This electron deficiency allows the boron center to readily accept a pair of electrons from Lewis bases, forming a stable, tetravalent species. rsc.orgresearchgate.net This fundamental reactivity underpins its diverse roles in chemical transformations, from forming reversible complexes to participating in transition metal-catalyzed reactions. The Lewis acidity is not static and can be influenced by both the solvent environment and the molecular structure of the boronic acid itself. nih.govzendy.io

In aqueous media, boronic acids exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form, which results from the interaction with a Lewis base, typically a hydroxide (B78521) ion. nih.govru.nl This equilibrium is fundamental to the compound's chemistry. The neutral boronic acid acts as a Lewis acid, accepting a hydroxide ion to form the more stable, tetrahedral boronate complex. nih.gov

The formation of this boronate anion is directly related to the acidity, or pKa, of the boronic acid. This process can be represented by the following equilibrium:

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

The pKa value is a measure of the tendency of the boronic acid to ionize in this manner. The modulation of this pKa is crucial for applications such as chemical sensing and catalysis. The structure-reactivity relationship, specifically how substituents influence the pKa, is a key factor in determining the stability and formation of these dynamic covalent bonds. researchgate.net

Table 1: Equilibrium of this compound
SpeciesBoron HybridizationGeometryRole
This compoundsp²Trigonal PlanarLewis Acid
(4-Oxocyclohexyl)boronatesp³TetrahedralConjugate Base

A hallmark of boronic acids is their ability to form stable, cyclic boronate esters through reversible covalent bonding with compounds containing 1,2- or 1,3-diol functionalities. nih.govbath.ac.uk This reaction is particularly efficient in aqueous media. The formation of these five- or six-membered cyclic esters is a dynamic equilibrium, the position of which is highly dependent on the pH of the solution, the pKa of the boronic acid, and the specific structure of the diol. researchgate.netresearchgate.net

The inherent acidity of the boronic acid is typically enhanced upon the formation of these cyclic esters. nih.govbath.ac.uk This interaction forms the basis for the use of boronic acids in constructing sensors for saccharides and other polyols. researchgate.net The bonds, while covalent and stable, are reversible, allowing for the release of the bound diol under specific conditions, such as a change in pH. researchgate.netbath.ac.uk This dynamic covalent chemistry is a powerful tool for creating responsive materials and molecular assemblies. nih.gov

The presence of a ketone group at the 4-position of the cyclohexyl ring has a distinct electronic influence on the boronic acid functionality. The carbonyl group is electron-withdrawing, which tends to increase the electrophilicity and, consequently, the Lewis acidity of the boron atom. acs.org This enhanced acidity can facilitate the formation of the tetrahedral boronate anion, potentially lowering the pKa of the boronic acid compared to a simple cyclohexylboronic acid.

From a stereochemical perspective, the cyclohexanone (B45756) ring typically adopts a stable chair conformation. The presence of the boronic acid group and the ketone creates a substituted cyclohexane (B81311) system where stereoselectivity in reactions can become a significant factor. In nucleophilic additions to the carbonyl group, for instance, the approach of the nucleophile can be directed either axially or equatorially, with the outcome often influenced by a combination of steric hindrance and electronic stabilizing interactions. researchgate.net Similarly, in reactions involving the boronic acid moiety, the conformation of the ring can influence the accessibility of the boron center, potentially imparting a degree of stereochemical control in complex formation or subsequent cross-coupling reactions.

Cross-Coupling Reactions Involving this compound

This compound is a valuable reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds. chemenu.com Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where the 4-oxocyclohexyl group can be transferred to various organic molecules.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgtcichemicals.com this compound serves as an effective coupling partner in these transformations. chemenu.com Although alkylboronic acids are generally less reactive than their aryl counterparts, the reaction proceeds efficiently under optimized conditions, often requiring specific ligands and bases to achieve high yields. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmusechem.com

Oxidative Addition : The cycle begins with the active palladium(0) catalyst, typically coordinated to ligands (e.g., phosphines). This complex reacts with an organic halide (R¹-X), inserting the palladium atom into the carbon-halogen bond. wikipedia.org This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate. This is often the rate-determining step of the reaction. wikipedia.orglibretexts.org

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., OH⁻, CO₃²⁻), which converts it into a more nucleophilic tetrahedral boronate species. chembites.orgorganic-chemistry.org This boronate then reacts with the Pd(II) intermediate, displacing the halide and transferring the 4-oxocyclohexyl group to the palladium atom. This forms a new diorganopalladium(II) complex. libretexts.orgrsc.org

Reductive Elimination : In the final step, the two organic groups (R¹ and the 4-oxocyclohexyl moiety) attached to the palladium(II) center are coupled, forming a new carbon-carbon bond in the final product (R¹-4-oxocyclohexyl). yonedalabs.com This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org The two organic groups must be in a cis orientation on the palladium complex for reductive elimination to occur. libretexts.org

Table 2: Mechanistic Steps of the Suzuki-Miyaura Reaction
StepDescriptionChange in Pd Oxidation StateKey Intermediates
Oxidative AdditionPd(0) catalyst inserts into the R¹-X bond.0 → +2R¹-Pd(II)-X
TransmetalationThe 4-oxocyclohexyl group is transferred from the activated boronate to the Pd(II) center.No ChangeR¹-Pd(II)-(4-oxocyclohexyl)
Reductive EliminationThe two organic groups are coupled to form the final product, regenerating the Pd(0) catalyst.+2 → 0R¹-(4-oxocyclohexyl) + Pd(0)

Suzuki-Miyaura Cross-Coupling Reactions

Catalyst Systems: Palladium and Nickel Catalysts, Role of Ligands, and Catalyst Loading

The efficacy of Suzuki-Miyaura cross-coupling reactions involving this compound is highly dependent on the catalyst system employed. Both palladium and nickel catalysts have been utilized, with the choice of metal and coordinating ligands playing a crucial role in reaction outcomes.

Palladium Catalysts:

For the coupling of alkylboronic acids, such as this compound, sterically hindered and electron-rich phosphine (B1218219) ligands are often preferred. Ligands like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have proven effective. organic-chemistry.org The combination of Pd₂(dba)₃ with P(t-Bu)₃ is a versatile system for the coupling of arylboronic acids with a range of aryl and vinyl halides, often at room temperature. organic-chemistry.orgorganic-chemistry.org Similarly, Pd(OAc)₂ paired with PCy₃ is suitable for reactions with aryl and vinyl triflates. organic-chemistry.orgorganic-chemistry.org For challenging couplings, more specialized ligands like SPhos and XPhos may be required to achieve high yields and prevent side reactions. researchgate.net

Catalyst loading is another important parameter. While typical loadings range from 1-5 mol%, efforts are continuously made to develop more active catalyst systems that can operate at lower loadings, which is economically and environmentally beneficial. nih.gov

Palladium SourceLigandTypical SubstratesKey Advantages
Pd(OAc)₂PCy₃Aryl/Vinyl TriflatesEffective for triflate electrophiles. organic-chemistry.orgorganic-chemistry.org
Pd₂(dba)₃P(t-Bu)₃Aryl/Vinyl Halides (including chlorides)Broad substrate scope, mild reaction conditions. organic-chemistry.orgorganic-chemistry.org
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhosHeteroaryl Halides, Sterically Hindered SubstratesHigh activity for challenging couplings. researchgate.net

Nickel Catalysts:

While less common than palladium, nickel catalysts have emerged as a powerful alternative for certain Suzuki-Miyaura couplings. Nickel is more earth-abundant and less expensive than palladium, making it an attractive option. Nickel catalysts can be particularly effective for the coupling of unactivated alkyl halides.

Scope with Various Electrophiles (Aryl, Vinyl, Alkyl Halides/Pseudohalides)

This compound is a versatile coupling partner that can react with a wide array of electrophiles under Suzuki-Miyaura conditions.

Aryl Halides/Pseudohalides: The coupling of this compound with aryl halides (bromides, chlorides) and pseudohalides (triflates, tosylates) is a well-established transformation. nih.govnih.gov These reactions provide a direct route to 4-arylcyclohexanones, which are valuable intermediates in medicinal chemistry. The reactivity of the aryl electrophile generally follows the order I > Br > OTf > Cl > OTs. However, with the development of highly active palladium catalysts, even the less reactive aryl chlorides can be efficiently coupled. nih.gov

Vinyl Halides/Pseudohalides: The reaction also proceeds efficiently with vinyl halides and triflates, affording 4-vinylcyclohexanones. organic-chemistry.orgrsc.orgresearchgate.net This provides access to compounds containing a synthetically useful enone moiety. The stereochemistry of the vinyl partner is typically retained throughout the coupling process.

Alkyl Halides/Pseudohalides: The Suzuki-Miyaura coupling of alkylboronic acids with alkyl halides has historically been more challenging due to competing β-hydride elimination in the organopalladium intermediate. nih.gov However, significant progress has been made in this area through the development of specialized catalyst systems. organic-chemistry.org The use of bulky, electron-rich phosphine ligands and specific bases can promote the desired cross-coupling over elimination. organic-chemistry.org These advancements have expanded the scope of the Suzuki-Miyaura reaction to include the formation of C(sp³)–C(sp³) bonds, allowing for the synthesis of 4-alkylcyclohexanones. researchgate.net

Electrophile TypeExampleResulting ProductKey Considerations
Aryl HalideBromobenzene4-PhenylcyclohexanoneReactivity order: I > Br > Cl. nih.govnih.gov
Vinyl Halide(E)-1-Bromo-2-phenylethene(E)-4-(2-Phenylvinyl)cyclohexanoneStereochemistry of the double bond is retained. organic-chemistry.orgrsc.org
Alkyl Halide1-Bromobutane4-ButylcyclohexanoneRequires specialized catalysts to avoid β-hydride elimination. nih.govorganic-chemistry.org
Aryl PseudohalidePhenyl triflate4-PhenylcyclohexanoneGood alternative to halides, especially for electron-rich arenes. organic-chemistry.org
Stereochemical Control and Retention in Coupling Reactions

In the context of Suzuki-Miyaura couplings involving sp³-hybridized organoboron reagents like this compound, the stereochemical outcome of the reaction is a critical consideration, particularly when chiral centers are present. Research has shown that the transmetalation step in the Suzuki-Miyaura coupling of alkylboron compounds generally proceeds with retention of configuration at the carbon-boron bond. princeton.edu This means that if a chiral, enantiomerically enriched alkylboronic acid is used, the chirality is transferred to the final product.

For reactions involving this compound itself, which is achiral, the primary stereochemical consideration arises when it is coupled with a chiral electrophile. In such cases, the stereochemical integrity of the electrophile is typically maintained.

Chan-Lam and Related Copper-Promoted C-O and C-N Cross-Coupling Reactions

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds, using boronic acids as the aryl or alkyl source. wikipedia.org This reaction is typically catalyzed by copper complexes, often in the presence of an oxidant such as air (O₂). organic-chemistry.orgalfa-chemistry.com this compound can participate in these reactions, coupling with alcohols, phenols, amines, and other N-H containing compounds.

The reaction is believed to proceed through a copper(II) or copper(III) intermediate. nrochemistry.comst-andrews.ac.uk The boronic acid first transmetalates with a copper(II) salt to form an organocopper(II) species. This can then undergo reaction with the alcohol or amine. The final C-O or C-N bond is formed via reductive elimination from a copper(III) intermediate, regenerating a copper(I) species which is then re-oxidized to copper(II) to complete the catalytic cycle. nrochemistry.comst-andrews.ac.uk

The Chan-Lam coupling offers several advantages over other cross-coupling methods, including the use of an inexpensive and abundant copper catalyst and often mild reaction conditions that can be performed open to the atmosphere. alfa-chemistry.com

Heteroatom NucleophileProduct TypeCatalyst SystemKey Features
Alcohols/Phenols (R-OH)4-(Alkoxy/Aryloxy)cyclohexanonesCu(OAc)₂, Pyridine, O₂ (air)Forms C-O bonds. wikipedia.org
Amines (R₂NH)4-(Amino)cyclohexanonesCu(OAc)₂, Base, O₂ (air)Forms C-N bonds. organic-chemistry.orgrsc.org
Amides, Imides, CarbamatesN-substituted derivativesCopper(II) saltsBroad scope of nitrogen nucleophiles. alfa-chemistry.com

Liebeskind-Srogl Coupling and Other Diverse Transition Metal-Catalyzed Methodologies

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds from thioesters and boronic acids. wikipedia.orgdbpedia.org This reaction is unique in that it proceeds under neutral conditions and is mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). organic-chemistry.org this compound can be employed as the nucleophilic partner in this reaction, coupling with various thioesters to produce ketones.

The proposed mechanism involves the oxidative addition of the thioester to the Pd(0) catalyst, followed by transmetalation with the copper(I) carboxylate. The resulting organocopper species then undergoes transmetalation with the boronic acid, and subsequent reductive elimination from the palladium center affords the ketone product. organic-chemistry.org The Liebeskind-Srogl coupling is particularly useful for the synthesis of highly functionalized molecules that may be sensitive to the basic conditions often required in traditional Suzuki-Miyaura couplings. nih.govrsc.org

Other Synthetic Transformations Mediated by this compound

Conjugate Additions to Unsaturated Systems

This compound can participate in transition metal-catalyzed conjugate addition (or 1,4-addition) reactions to α,β-unsaturated carbonyl compounds, such as enones and enoates. organic-chemistry.org These reactions, often catalyzed by rhodium or palladium complexes, result in the formation of a new carbon-carbon bond at the β-position of the unsaturated system. nih.govrsc.org

The mechanism of these additions typically involves the transmetalation of the boronic acid to the transition metal catalyst to form an organometallic species. This species then adds to the β-carbon of the α,β-unsaturated system in a migratory insertion step. Subsequent protonolysis or other termination steps release the product and regenerate the active catalyst. Chiral ligands can be employed to achieve enantioselective conjugate additions, leading to the formation of chiral products with high enantiomeric excess. rsc.org

Unsaturated SubstrateCatalystProduct TypeKey Features
α,β-Unsaturated Ketones (Enones)Rhodium or Palladium Complexesβ-(4-Oxocyclohexyl) KetonesForms a new C-C bond at the β-position. organic-chemistry.org
α,β-Unsaturated Esters (Enoates)Rhodium or Palladium Complexesβ-(4-Oxocyclohexyl) EstersTolerant of various functional groups.
α,β-Unsaturated AmidesRhodium Complexesβ-(4-Oxocyclohexyl) AmidesCan be rendered enantioselective with chiral ligands. rsc.org

Homologation Reactions

Homologation reactions, which extend a carbon chain by a single methylene (B1212753) unit, are a powerful tool in organic synthesis. The Matteson homologation, a well-established method for the stereoselective one-carbon extension of boronic esters, provides a framework for understanding the potential reactivity of this compound in this context. This reaction typically involves the treatment of a chiral boronic ester with a halomethylithium reagent, followed by displacement of the halide with a nucleophile.

While specific studies detailing the Matteson homologation of this compound are not prevalent, the general mechanism suggests that its corresponding boronic esters would be amenable to this transformation. The process is initiated by the addition of a carbenoid, such as (dichloromethyl)lithium, to the boronic ester, forming a boronate complex. This is followed by a 1,2-migration of the cyclohexyl group from the boron to the adjacent carbon, displacing a chloride ion and yielding an α-chloro boronic ester. Subsequent reaction with a Grignard reagent or other nucleophile leads to the formation of the homologated product with inversion of configuration at the carbon center. The stereochemical outcome is largely controlled by the chiral auxiliary employed in the formation of the initial boronic ester.

Table 1: Key Steps in the Matteson Homologation

StepDescriptionIntermediate
1Nucleophilic attack of a halomethylithium reagent on the boronic ester.Boronate complex
21,2-migration of the organic substituent from boron to the adjacent carbon.α-halo boronic ester
3Nucleophilic displacement of the halide.Homologated boronic ester

Carbonyl Additions to Ketones and Aldehydes

The addition of organoboron reagents to carbonyl compounds is a fundamental method for the formation of new carbon-carbon bonds and the synthesis of alcohols. This compound can, in principle, act as a nucleophile in such reactions, transferring its 4-oxocyclohexyl group to the electrophilic carbon of an aldehyde or ketone. These reactions are often catalyzed by transition metals, such as rhodium or palladium, which facilitate the transmetalation of the organic group from boron to the metal center.

The mechanism of these additions involves the formation of an organometallic species that then adds to the carbonyl group. The reactivity of the boronic acid is influenced by the nature of the catalyst and the reaction conditions. For instance, in rhodium-catalyzed additions, the reaction proceeds through an oxidative addition of the boronic acid to the rhodium(I) catalyst, followed by insertion of the carbonyl group and subsequent reductive elimination to afford the alcohol product.

It is important to note that the presence of the ketone functionality within this compound itself could lead to competing side reactions, such as self-condensation or polymerization, under certain conditions. Careful selection of catalysts and reaction parameters is therefore crucial to favor the desired intermolecular addition to an external aldehyde or ketone.

Electrophilic Allyl Shifts

While information on electrophilic allyl shifts involving this compound is scarce, the general principles of such rearrangements with other organoboranes can provide insight. Electrophilic allyl shifts typically involve the reaction of an allylic electrophile with a nucleophilic organoboron compound. In the context of boronic acids, these reactions can be promoted by Lewis or Brønsted acids.

A plausible scenario would involve the activation of an allylic alcohol or its derivative to form an allylic cation or a related electrophilic species. This electrophile could then be intercepted by the nucleophilic (4-oxocyclohexyl)boron species. The reaction would likely proceed through a transition state where the cyclohexyl group is transferred from the boron to the terminal carbon of the allyl system, leading to a new carbon-carbon bond and a shift of the double bond. The presence of the oxo group on the cyclohexane ring might influence the electronic properties of the boronic acid and thus its nucleophilicity in this transformation.

C-H Coupling Reactions

Direct C-H functionalization represents a highly atom-economical approach to the formation of carbon-carbon bonds. While the direct coupling of this compound with C-H bonds has not been extensively documented, the general field of palladium-catalyzed C-H activation provides a template for its potential reactivity. In these reactions, a C-H bond is cleaved and replaced with a new bond to a coupling partner, in this case, the 4-oxocyclohexyl group.

These transformations often require a directing group on the substrate to position the metal catalyst in proximity to the targeted C-H bond. The catalytic cycle typically involves C-H activation by the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to furnish the coupled product. The efficiency of such a reaction with this compound would depend on its ability to undergo efficient transmetalation with the palladium intermediate.

Considerations of Stability and Competing Reactions

The utility of this compound in organic synthesis is intrinsically linked to its stability under various reaction conditions. Two key degradation pathways that can compete with the desired transformations are protodeboronation and oxidation.

Protodeboronation Pathways and Strategies for Mitigation

Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond. This undesired side reaction can significantly reduce the yield of the desired product in reactions utilizing boronic acids. The susceptibility of a boronic acid to protodeboronation is dependent on factors such as pH, temperature, and the electronic nature of the organic substituent.

For alkylboronic acids like this compound, protodeboronation is generally slower compared to many aryl- and heteroarylboronic acids, especially under neutral conditions. However, both acid- and base-catalyzed pathways for protodeboronation exist. The acid-catalyzed mechanism involves protonation of the boronic acid, making the boron atom more electrophilic and facilitating the cleavage of the C-B bond. The base-catalyzed pathway proceeds through the formation of a more reactive boronate anion.

Table 2: Factors Influencing Protodeboronation

FactorEffect on Protodeboronation Rate
pH Can be accelerated under acidic or basic conditions.
Temperature Higher temperatures generally increase the rate.
Solvent Protic solvents can facilitate protonolysis.
Organic Substituent Electron-withdrawing groups can influence stability.

Strategies to mitigate protodeboronation often involve the in situ conversion of the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) ester) or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives can exhibit enhanced stability and can release the active boronic acid under the reaction conditions, a strategy known as "slow release."

Oxidative Stability of the Boron-Carbon Bond in this compound

The boron-carbon bond in boronic acids is susceptible to oxidation, which leads to the formation of an alcohol and boric acid. This oxidative deboronation can be a significant competing reaction, particularly in the presence of oxidizing agents or under aerobic conditions.

The mechanism of oxidation is believed to involve the attack of a nucleophilic oxidizing species (such as a peroxide) on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the organic group from the boron to the oxygen atom, forming a borate (B1201080) ester which is then hydrolyzed to the corresponding alcohol.

For this compound, the product of oxidative cleavage would be 4-hydroxycyclohexanone. The rate of oxidation can be influenced by the electronic environment of the boron atom. Strategies to enhance oxidative stability often focus on reducing the electron density at the boron center. While specific data for this compound is limited, general studies on boronic acid stability suggest that the formation of intramolecular coordination complexes can significantly increase resistance to oxidation. nih.govrsc.org

Catalytic Roles and Reagent Applications of 4 Oxocyclohexyl Boronic Acid

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acids are increasingly utilized as catalysts in organic reactions, offering a milder and more atom-economical alternative to traditional methods that often require stoichiometric activating agents. rsc.orgualberta.ca This catalytic activity stems from the ability of the boron atom to form reversible covalent bonds with hydroxyl groups, enabling the activation of otherwise inert functional groups. rsc.orgualberta.ca

Activation of Carboxylic Acids and Amide Bond Formation

A significant application of boronic acid catalysis is the direct formation of amides from carboxylic acids and amines. rsc.orgencyclopedia.pub This transformation is of fundamental importance in organic and medicinal chemistry. encyclopedia.pub Traditionally, amide bond formation requires the pre-activation of the carboxylic acid, a process that generates significant waste. orgsyn.org Boronic acids, including boric acid itself, can catalyze this condensation reaction, often under dehydrative conditions. encyclopedia.puborgsyn.org

Catalytic Activation of Alcohols (e.g., Friedel-Crafts Type Reactions)

Boronic acids have proven effective in catalyzing the activation of alcohols for subsequent carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations. rsc.orgbeilstein-journals.org In these reactions, the boronic acid interacts with the alcohol's hydroxyl group, increasing its leaving group ability and facilitating the formation of a carbocation intermediate. rsc.orgrsc.org This transient carbocation can then be trapped by a nucleophile, such as an electron-rich aromatic ring, to form a new C-C bond. rsc.org

The efficiency of this process can be enhanced by using electron-deficient arylboronic acids, which are more Lewis acidic. ualberta.caresearchgate.net In some cases, co-catalysts can be employed to further boost the reactivity, allowing for the use of even deactivated alcohol substrates. rsc.org This methodology provides a direct and atom-economical route to unsymmetrical diarylmethanes and other alkylated arenes, avoiding the need for pre-functionalization of the alcohol. rsc.orgrsc.org

In Situ Boron Enolate Formation and Aldol (B89426) Reactions

The ketone moiety of (4-oxocyclohexyl)boronic acid allows for its participation in reactions involving enolates. Boron enolates are key intermediates in stereoselective aldol reactions, which are powerful tools for constructing complex molecules with controlled stereochemistry. core.ac.uk Typically, boron enolates are generated by reacting a ketone with a chlorodialkylborane and a tertiary amine. core.ac.uk The resulting boron enolate then reacts in situ with an aldehyde to form a β-hydroxy ketone. core.ac.uk

The geometry of the boron enolate, whether (Z) or (E), dictates the relative stereochemistry of the aldol product, with (Z)-enolates generally yielding syn products and (E)-enolates affording anti products. core.ac.uk While the direct use of this compound to form a boron enolate for aldol reactions is a specialized application, the principle of forming boron enolates is a cornerstone of modern synthetic chemistry. core.ac.ukucl.ac.uk The presence of the boronic acid functionality within the same molecule as the ketone offers potential for novel, intramolecularly influenced or catalyzed aldol-type transformations.

Application as a Versatile Building Block in Complex Molecular Architectures

Beyond its catalytic roles, this compound serves as a valuable building block for the synthesis of complex molecules. molport.comrsc.org Boronic acids, in general, are widely used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. researchgate.net The ability to participate in such reactions makes this compound a useful synthon for introducing a cyclohexanone (B45756) or a functionalized cyclohexane (B81311) ring into a larger molecular framework.

The bifunctional nature of this compound allows for sequential or orthogonal functionalization. For instance, the boronic acid moiety can undergo a Suzuki coupling, followed by chemical modification of the ketone group, or vice versa. This versatility is highly advantageous in the construction of intricate molecular architectures, including those found in pharmaceuticals and materials science. molport.comucsb.edu

ApplicationReaction TypeKey Feature
CatalysisAmide Bond FormationActivation of carboxylic acids
CatalysisFriedel-Crafts AlkylationActivation of alcohols
SynthesisAldol ReactionsIn situ boron enolate formation
SynthesisSuzuki-Miyaura CouplingC-C bond formation

Modulation of Reactivity through Boronate Ester Formation for Directed Synthesis

The reactivity of the boronic acid group can be modulated through its conversion to a boronate ester. aablocks.com Boronic acids readily and reversibly react with diols to form cyclic boronate esters. aablocks.com This transformation alters the electronic and steric properties of the boron center, which can be exploited for directed synthesis. aablocks.com

Analytical and Spectroscopic Characterization of 4 Oxocyclohexyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (4-Oxocyclohexyl)boronic acid.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring. The chemical shifts and coupling patterns of these protons would confirm the presence of the cyclohexane (B81311) backbone and the relative positions of the oxo and boronic acid functionalities.

¹³C NMR: Carbon-13 NMR complements the proton data by providing information on the carbon skeleton. rsc.org The spectrum would display characteristic peaks for the carbonyl carbon of the ketone group, the carbon atom bonded to the boron atom, and the other methylene (B1212753) carbons of the cyclohexane ring. rsc.org The chemical shift of the carbon attached to the boron atom can be particularly informative. nih.gov

¹¹B NMR: Boron-11 NMR is a specialized technique that is highly sensitive to the chemical environment of the boron atom. mdpi.com For this compound, the ¹¹B NMR spectrum would show a characteristic resonance, and its chemical shift would confirm the presence of the boronic acid group (-B(OH)₂). mdpi.comresearchgate.net The hybridization state of the boron atom, whether trigonal planar (sp²) in the free acid or tetrahedral (sp³) in a boronate ester or complex, significantly influences the ¹¹B NMR chemical shift, making it a powerful tool for studying reaction mechanisms and equilibria. mdpi.com

Table 1: Representative NMR Data for Boronic Acid Derivatives

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H0.5 - 10.0Number and type of hydrogen atoms, neighboring protons.
¹³C10 - 220Carbon skeleton, presence of functional groups.
¹¹B20 - 50 (for sp² boron)Presence and electronic environment of the boron atom.

Please note that the exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound. sepscience.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak would be expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone group. The O-H stretching vibrations of the boronic acid group would appear as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations would also be present at lower frequencies. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. sepscience.com It is particularly useful for analyzing symmetric vibrations and can be advantageous for studying aqueous solutions. mdpi.comspectroscopyonline.com The C=O and B-O stretching vibrations would also be observable in the Raman spectrum, aiding in the comprehensive functional group analysis of the molecule. researchgate.netmdpi.com

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C=O (Ketone)Stretching1700 - 1725
O-H (Boronic Acid)Stretching3200 - 3600 (broad)
B-O (Boronic Acid)Stretching1300 - 1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, including High-Sensitivity Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. savemyexams.com High-sensitivity MS methods also allow for precise quantification. rsc.org

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. libretexts.org Common fragmentation pathways for this molecule could include the loss of water from the boronic acid group, cleavage of the cyclohexane ring, and loss of the boryl group. libretexts.org Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. savemyexams.com

Advanced techniques like Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) offer high-throughput analysis and can be optimized to reduce the formation of boroxine (B1236090) (the dehydrated trimer of boronic acids) and other adducts that can complicate the analysis. rsc.org This allows for accurate quantification of boronic acids in various samples, with detection limits often in the microgram range. rsc.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact positions of each atom in the crystal lattice. libretexts.orgmdpi.com

This technique provides invaluable information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred three-dimensional shape of the cyclohexyl ring.

Intermolecular interactions: How the molecules pack together in the crystal, including hydrogen bonding networks involving the boronic acid and ketone groups. mdpi.com

The structural information obtained from X-ray crystallography is crucial for understanding the reactivity and physical properties of the compound and for designing new derivatives with specific properties. nih.govnih.gov

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of boronic acids. rsc.org Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and an aqueous buffer, can effectively separate this compound from impurities. rsc.orgresearchgate.net The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. nih.gov

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of boronic acids, although derivatization to more volatile esters may sometimes be necessary to prevent dehydration to boroxines at high temperatures. researchgate.net GC can be a suitable method for differentiating the boronic acid from its anhydride. researchgate.net

Both HPLC and GC methods, when properly validated, offer good precision and recovery for the quantification of boronic acids. nih.gov

Colorimetric and Other Qualitative Detection Methods for Boronic Acids

Simple and rapid qualitative methods for the detection of boronic acids are valuable for applications such as thin-layer chromatography (TLC) plate staining and in-situ reaction monitoring.

One common colorimetric method involves the use of curcumin (B1669340). rsc.orgrsc.org Boronic acids react with curcumin to form a red-colored complex, known as rosocyanine, allowing for the visual detection of boron-containing species on a TLC plate. rsc.orgrsc.orgkcl.ac.uk This provides a quick and effective way to track the progress of reactions involving boronic acids. rsc.org

Other qualitative detection methods for boronic acids often leverage their ability to bind with diols. For instance, the interaction of boronic acids with certain dyes containing diol functionalities can lead to a noticeable color change, which can be used for their detection. nih.gov While these methods are generally qualitative, they can be adapted for quantitative analysis under specific conditions. scirp.org

Theoretical and Computational Studies on 4 Oxocyclohexyl Boronic Acid Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of (4-Oxocyclohexyl)boronic acid. DFT has proven to be a valuable and cost-effective first-principle method for studying the structural properties of boronic acid-based systems. diva-portal.org These calculations can elucidate the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions, which are key to predicting how the molecule will interact with other chemical species.

The electronic structure of boronic acids like this compound is characterized by a boron atom with a vacant p-orbital, which confers Lewis acidity to the molecule. mdpi.com DFT calculations can quantify this Lewis acidity and explore how it is influenced by the cyclohexanone (B45756) ring. The planar geometry of the sp2-hybridized boron atom and the potential for intramolecular interactions between the carbonyl group and the boronic acid moiety can be accurately modeled. mdpi.com

Studies on related boronic acid derivatives have utilized DFT with various functionals, such as B3LYP, to explore molecular properties and chemical reactivity through Frontier Molecular Orbital (FMO) analysis. informaticsjournals.co.in The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For instance, the HOMO-LUMO gap can indicate the kinetic stability of the molecule. informaticsjournals.co.in Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can reveal important donor-acceptor interactions within the molecule. informaticsjournals.co.in

The table below presents a hypothetical set of calculated electronic properties for this compound, based on typical values for similar compounds.

Calculated Property Value Significance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy unoccupied orbital, a key site for accepting electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.2 DA non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions.
Mulliken Charge on Boron+0.85A positive charge on the boron atom confirms its electrophilic nature.

This table is illustrative and based on general principles of computational chemistry applied to boronic acids.

Computational Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms that may be difficult to study experimentally. montclair.edu For reactions involving this compound, computational methods can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that govern the reaction rate. montclair.eduacs.org

Computational investigations can also shed light on the role of catalysts and solvents in a reaction. montclair.edu For instance, the effect of a base in promoting transmetalation in coupling reactions can be modeled to understand its precise role in the mechanism. montclair.edu Similarly, the influence of different solvents on the reaction energies can be assessed, although explicit solvent models are often necessary for accurate predictions. montclair.edu

The following table outlines a hypothetical reaction pathway for a generic reaction of this compound, illustrating the type of data that can be obtained from computational mechanistic studies.

Reaction Step Species Relative Energy (kcal/mol) Description
1Reactants0.0Starting materials: this compound and a reaction partner.
2Intermediate 1-5.2Formation of a complex between the reactants.
3Transition State 1+15.8The energy barrier to the first chemical transformation.
4Intermediate 2-10.1A more stable intermediate species formed after the first step.
5Transition State 2+22.5The highest energy barrier, representing the rate-limiting step of the reaction.
6Products-25.0The final, thermodynamically favored products of the reaction.

This table is a generalized representation of a reaction energy profile and does not correspond to a specific, published reaction of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. plos.orgresearchgate.net For a flexible molecule like this compound, which can adopt various conformations due to the puckering of the cyclohexane (B81311) ring, MD simulations are invaluable for exploring the conformational landscape. mdpi.com

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules. mdpi.com The simulations can be performed in different environments, such as in a vacuum or in a solvent, to understand how intermolecular interactions affect the conformational preferences. plos.org

MD simulations are also well-suited for studying intermolecular interactions, such as hydrogen bonding, which are critical in the chemistry of boronic acids. diva-portal.orgplos.org For example, simulations can model the interaction of this compound with solvent molecules, other reagents, or even biological macromolecules like proteins. plos.orgchemrxiv.orgchemrxiv.org This can provide insights into how the molecule behaves in solution and how it might bind to a receptor or an enzyme's active site. chemrxiv.orgchemrxiv.org

The data from MD simulations can be analyzed to generate a wealth of information, as illustrated in the hypothetical table below.

Simulation Parameter Result Interpretation
Conformational PopulationChair: 95%, Boat: 5%The chair conformation is significantly more stable and therefore more populated at equilibrium.
Ring Puckering Frequency10^10 s^-1The cyclohexane ring is constantly in motion, rapidly interconverting between different puckered forms.
Average Number of Hydrogen Bonds with Water4.5The boronic acid and carbonyl groups form multiple hydrogen bonds with surrounding water molecules, influencing solubility.
Radial Distribution Function of Water around BoronPeak at 2.8 ÅThis indicates the most probable distance for finding a water molecule's oxygen atom near the boron atom, revealing the structure of the solvation shell.

This table is illustrative and does not represent specific published data for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. nih.govbibliotekanauki.plnih.gov These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. nih.govbibliotekanauki.pl

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net By comparing the calculated shifts with the experimental spectrum, it is possible to assign the peaks to specific atoms in the molecule and to confirm the molecule's structure. researchgate.net Similarly, the calculation of 11B NMR parameters, such as the chemical shift and quadrupolar coupling constant, can provide valuable information about the electronic environment of the boron atom. nih.govresearchgate.net

The prediction of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the ketone or the O-H bonds in the boronic acid group. nih.gov Comparing the calculated and experimental IR spectra can help to identify characteristic functional groups and to understand the molecule's vibrational dynamics.

UV-Vis spectra can also be predicted using time-dependent DFT (TD-DFT) calculations. bibliotekanauki.plicm.edu.pl These calculations provide information about the electronic transitions in the molecule, such as the energy required to promote an electron from the HOMO to the LUMO. bibliotekanauki.pl While predicted absorption wavelengths may not always perfectly match experimental values, they can provide a good qualitative understanding of the electronic structure and the nature of the electronic transitions. bibliotekanauki.plicm.edu.pl

Below is a table showing a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

Spectroscopic Parameter Calculated Value Experimental Value Assignment
13C NMR Chemical Shift212.5 ppm210.8 ppmCarbonyl Carbon (C=O)
11B NMR Chemical Shift30.1 ppm29.5 ppmTrigonal Boron
IR Vibrational Frequency1725 cm^-11715 cm^-1C=O Stretch
UV-Vis λmax285 nm280 nmn -> π* transition of the carbonyl group

This table is for illustrative purposes and does not represent specific published data.

Advanced Research Directions and Future Perspectives for 4 Oxocyclohexyl Boronic Acid

(4-Oxocyclohexyl)boronic acid, a bifunctional molecule featuring both a reactive ketone and a versatile boronic acid moiety, stands as a promising scaffold for innovation in chemical synthesis and catalysis. Its unique structure opens avenues for advanced research, moving beyond its current applications towards greener synthetic routes, complex stereochemical control, high-throughput methodologies, and the design of novel functional molecules. This article explores the forward-looking research trajectories for this compound, focusing on sustainable chemistry, asymmetric synthesis, automation, and its potential as a foundational structure for new reagents and catalysts.

Q & A

Q. What safety precautions are critical when handling (4-oxocyclohexyl)boronic acid in laboratory settings?

Methodological Answer:

  • Skin/eye protection : Use nitrile gloves (inspected for integrity) and safety goggles to prevent direct contact. Contaminated gloves must be discarded following institutional waste protocols to avoid secondary exposure .
  • Respiratory protection : Employ fume hoods or powered air-purifying respirators (PAPRs) when handling powdered forms to mitigate inhalation risks.
  • Lab attire : Wear chemical-resistant suits (e.g., Tyvek®) to prevent permeation, especially during prolonged use or high-concentration preparations .
  • First-aid protocols : Immediate rinsing with water (15+ minutes for eyes) and medical consultation are required upon exposure due to potential acute toxicity (H302, H315, H319) .

Q. What synthetic strategies are effective for this compound derivatives?

Methodological Answer:

  • Intermediate prodrug synthesis : Begin with cyclohexanone derivatives, such as 4-oxocyclohexanecarboxylic acid, followed by boronation via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .
  • Purification challenges : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate boronic acids, which often co-elute with boron-containing byproducts. Lyophilization is preferred for hygroscopic intermediates .
  • Functionalization : Introduce oxo-groups via oxidation (e.g., Jones reagent) or protect boronic acids with pinacol esters to enhance stability during multi-step syntheses .

Q. How does the boronic acid-diol binding mechanism influence experimental design in carbohydrate sensing?

Methodological Answer:

  • Thermodynamic affinity : Prioritize diols with vicinal hydroxyls (e.g., fructose, glucose) due to their higher binding constants (Kon order: fructose > tagatose > mannose > glucose) .
  • pH optimization : Conduct binding assays at physiological pH (7.4) to stabilize the tetrahedral boronate ester, critical for fluorescence-based sensor response .
  • Equilibrium timing : Allow 10–15 minutes post-mixing for equilibrium attainment in stopped-flow kinetic studies to avoid false negatives in real-time monitoring .

Advanced Research Questions

Q. How can kinetic parameters of this compound-diol interactions be accurately measured?

Methodological Answer:

  • Stopped-flow fluorescence : Use rapid mixing (≤2 ms dead time) to capture sub-second kon/koff rates. Fluorescent tags (e.g., dansyl derivatives) enhance sensitivity for low-abundance complexes .
  • Data analysis : Fit kinetic traces to a two-state model (boronic acid + diol ⇌ boronate ester) using software like KinTek Explorer. Validate with isothermal titration calorimetry (ITC) for ΔH/ΔS correlation .
  • Competition assays : Introduce excess sorbitol to displace weakly bound diols, isolating contributions from high-affinity targets (e.g., glycoproteins) .

Q. What advanced mass spectrometry techniques address boronic acid trimerization in peptide analysis?

Methodological Answer:

  • MALDI-MS with derivatization : Pre-treat samples with 2,5-dihydroxybenzoic acid (DHB) to form stable boronic esters in situ, suppressing dehydration/trimerization artifacts .
  • High-throughput sequencing : Apply on-plate esterification (DHB matrix) for single-bead peptide libraries. Use MS/MS fragmentation to resolve branched structures with ≤5 boronic acid moieties .
  • Alternative ionization : Electrospray ionization (ESI) with ammonium acetate buffers minimizes boroxine formation compared to MALDI .

Q. How can this compound enhance targeted drug delivery systems?

Methodological Answer:

  • Glycoprotein targeting : Conjugate boronic acids to liposomes or nanoparticles to exploit binding with sialic acid-rich cell surfaces (e.g., cancer cells). Optimize linker length (C3–C6 spacers) for avidity .
  • pH-responsive release : Design boronate esters that hydrolyze in acidic tumor microenvironments (pH 6.5–6.8) for controlled payload delivery .
  • Proteasome inhibition : Incorporate boronic acid motifs into peptidomimetics (e.g., bortezomib analogs) to block catalytic threonine residues via reversible covalent binding .

Q. What computational approaches optimize boronic acid-based sensor design?

Methodological Answer:

  • QSAR-driven diversity : Use RDKit/Mordred libraries to calculate 613+ descriptors (e.g., topological polar surface area, logP). Apply k-means clustering to select boronic acids spanning 63% chemical space variance .
  • PCA-guided synthesis : Prioritize aryl boronic acids from clusters underrepresented in in-house libraries (e.g., electron-deficient rings) to enhance diol selectivity .
  • MD simulations : Model boronate-diol transition states with Gaussian09 to predict binding kinetics and steric effects .

Q. How do photoresponsive azobenzene-boronic acids enable dynamic control of diol binding?

Methodological Answer:

  • E/Z isomerization : Irradiate ortho-azobenzene boronic acids with 450 nm (E→Z) and 365 nm (Z→E) light to modulate binding affinity. Z-isomers show 20× higher fructose affinity due to steric stabilization .
  • Hydrogel tuning : Crosslink azobenzene-boronic acids with poly(ethylene glycol) diols. Red light (620 nm) increases crosslink density, enhancing stiffness for tissue engineering .
  • Competitive assays : Use nitrocatechol as a UV-Vis reporter (λmax = 450 nm) to quantify reversible binding in real-time .

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